1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative characterized by a benzofuran moiety linked via a methoxyethyl chain to a urea core, which is further substituted with a 4-chlorobenzyl group. This compound shares structural motifs with pharmacologically active urea derivatives, such as antiviral or CNS-modulating agents .
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOGEAMWNGEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Attachment of the Methoxyethyl Group: This step often involves the alkylation of the benzofuran ring with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key features—benzofuran , methoxyethyl chain , and 4-chlorobenzyl-urea —differentiate it from related molecules. Below is a systematic comparison with analogs reported in the literature:
Substituent Variations on the Urea Core
Key Observations :
- Lipophilicity : The benzofuran and methoxyethyl groups in the target compound likely enhance membrane permeability compared to hydroxyl-substituted analogs (e.g., Compound 19) .
- Synthetic Complexity : The methoxyethyl-benzofuran chain introduces synthetic challenges compared to simpler aryl or alkyl substituents (e.g., ).
Benzofuran vs. Non-Benzofuran Analogs
Key Observations :
- Benzofuran-containing compounds often exhibit improved binding to aromatic-rich biological targets (e.g., enzymes, receptors) compared to purely phenyl-based analogs .
- The absence of a conjugated system (e.g., chalcone in ) in the target urea derivative may reduce photochemical reactivity, enhancing stability.
Research Findings and Pharmacological Implications
- Antiviral Potential: Urea derivatives with 4-chlorobenzyl groups (e.g., Compound X in ) show inhibitory effects against herpes simplex virus (HSV-1), suggesting the target compound may share this activity.
- CNS Modulation : Imidazolidine-urea hybrids (e.g., ) exhibit sedative effects in mice, though the benzofuran moiety’s role in CNS penetration remains unexplored.
- Physicochemical Properties : The predicted pKa (~12.75) and density (~1.29 g/cm³) of analogs like indicate moderate basicity and solubility, which may guide formulation strategies.
Biological Activity
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea, identified by its CAS number 2034557-13-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 358.8 g/mol. The structure includes a benzofuran moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 2034557-13-4 |
| Molecular Formula | C₁₉H₁₉ClN₂O₃ |
| Molecular Weight | 358.8 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Benzofuran Intermediate : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds.
- Formation of Methoxyethyl Group : Alkylation reactions using methoxyethyl halides introduce the methoxyethyl group.
- Coupling Reaction : The final step involves the reaction with 4-chlorobenzyl isocyanate to form the urea derivative.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related urea derivatives have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast cancer).
- IC50 Values : The most effective compound in studies had an IC50 value of approximately against Jurkat cells .
The mechanism through which these compounds exert their biological effects often involves:
- Cell Cycle Arrest : Inducing cell cycle arrest in the sub-G1 phase, leading to apoptosis.
- Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane assays demonstrated significant inhibition of blood vessel formation in tumor tissues .
Computational docking studies have shown strong binding affinities with matrix metalloproteinases (MMPs), suggesting that these compounds may inhibit tumor progression by targeting these enzymes.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into their potential therapeutic applications:
-
Study on Urea Derivatives : A study evaluated a series of urea derivatives for anticancer activity, revealing that modifications to the benzofuran structure enhanced cytotoxicity against cancer cell lines.
Compound Cell Line Tested IC50 (µM) 1-(Benzofuran) Derivative Jurkat 4.64 Another Urea Compound HeLa 10.5 - In Vivo Efficacy : Research on antiangiogenic properties demonstrated that derivatives significantly reduced vascularization in tumor models, supporting their use in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
